9H-Carbazole-3-carboxylic acid
Overview
Description
9H-Carbazole-3-carboxylic acid is a member of carbazoles . It is a natural product found in various organisms .
Synthesis Analysis
Carbazole derivatives can be synthesized through electropolymerization processes . The synthesis of 9-ethyl carbazole was achieved by the reaction of compound (1) with acetyl chloride . A high-yielding preparatory route for the isolation of carbazole-3,6-dicarboxylic acid has been developed .Molecular Structure Analysis
The molecular formula of 9H-Carbazole-3-carboxylic acid is C13H9NO2 . The geometric parameters of the isolated molecule were obtained from an unconstrained optimization using the B3LYP density functional .Chemical Reactions Analysis
Carbazole-based compounds are attractive due to their important photochemical and thermal stability and good hole-transport ability . The effects of electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives have been studied .Physical And Chemical Properties Analysis
The molecular weight of 9H-Carbazole-3-carboxylic acid is 211.22 g/mol . Carbazole appears as white crystals, plates, leaflets, or light tan powder . It sublimes readily and exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light .Scientific Research Applications
Diabetes Mellitus Treatment
9H-Carbazole-3-carboxylic acid: derivatives have shown promise in the treatment of diabetes mellitus. They exhibit a range of biological activities, including antihyperglycemic effects, by reducing oxidative stress and modulating carbohydrate metabolism . These compounds can inhibit enzymes like α-glucosidase, which is crucial for managing postprandial blood glucose levels .
Optoelectronic Devices
Carbazole derivatives are integral to the development of optoelectronic devices due to their excellent electrical and electrochemical properties . They are used in the synthesis of conducting polymers, which are essential for creating components like light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) .
Conducting Polymers
The nitrogen-containing aromatic heterocyclic structure of carbazole derivatives makes them suitable for forming conducting polymers with high charge carrier mobility . These polymers are used in nanodevices , rechargeable batteries , and electrochemical transistors .
Corrosion Inhibition
Carbazole compounds have been utilized as corrosion inhibitors . Their ability to form protective layers on metals makes them valuable in preserving the integrity of various structures and machinery against corrosive environments .
Photovoltaic Applications
In the field of solar energy , carbazole derivatives contribute to the efficiency of photovoltaic devices . They are involved in the synthesis of materials that can effectively convert solar energy into electrical energy .
Biosensors
9H-Carbazole-3-carboxylic acid: and its derivatives are used in the creation of biosensors . These sensors can detect biological analytes with high specificity and sensitivity, which is crucial for medical diagnostics and environmental monitoring .
Mechanism of Action
Target of Action
The primary target of 9H-Carbazole-3-carboxylic acid is Histone Deacetylase (HDAC) . HDACs are key regulators in controlling the acetylation status of histone, which are associated with viability, migration, invasion, proliferation, and apoptosis of malignant tumors .
Mode of Action
9H-Carbazole-3-carboxylic acid interacts with its target, HDAC, by inhibiting its activity . This inhibition is an effective strategy for designing compounds against malignant tumors . The compound has a more significant inhibitory effect on HDAC1 .
Biochemical Pathways
The inhibition of HDAC by 9H-Carbazole-3-carboxylic acid affects several biochemical pathways. Notably, it leads to the activation of the p53 signaling pathway . The compound enhances the phosphorylation of p53 at Ser15 in cells harboring wild-type p53 . It also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK) .
Pharmacokinetics
It is known that the compound is lipophilic, with a calculated log po/w (ilogp) of 201 . This property could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The action of 9H-Carbazole-3-carboxylic acid results in significant cellular and molecular effects. It displays good antiproliferative activity on tested tumor cells . It exerts anti-tumor activities by regulating the level of Ac-HH3 and activating the cleaved caspase 3 . It induces cell apoptosis and senescence through the activation of p53 .
Action Environment
The action, efficacy, and stability of 9H-Carbazole-3-carboxylic acid can be influenced by environmental factors. For instance, the presence of other compounds, such as biphenyl, can enhance the yield of 9H-Carbazol-1-ol . .
Safety and Hazards
Future Directions
Carbazole-based polymeric and oligomeric compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
properties
IUPAC Name |
9H-carbazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRJWXGXZKPSJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389976 | |
Record name | 9H-Carbazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Carbazole-3-carboxylic acid | |
CAS RN |
51035-17-7 | |
Record name | 9H-Carbazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 9H-Carbazole-3-carboxylic acid derivatives interesting for antimicrobial development?
A: Research suggests that 9H-Carbazole-3-carboxylic acid derivatives, particularly those containing β-diketone and pyrazole moieties, exhibit promising antimicrobial activity. [] This is significant because novel antimicrobial agents are constantly needed to combat the growing problem of antimicrobial resistance.
Q2: Can you elaborate on the antimicrobial activity observed with these derivatives?
A: Studies have shown that several 9-ethyl-9H-carbazole-3-carboxylic acid derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas putide, Bacillus subtilis, and Streptococcus lactis. [] Importantly, some derivatives, particularly the carbazole-based pyrazole derivatives, exhibited potent antifungal activity against Candida albicans, comparable to the standard antifungal drug, greseofulvin. []
Q3: What is the significance of the structural modifications made to the 9H-Carbazole-3-carboxylic acid scaffold?
A: The introduction of specific functional groups like esters, β-diketones, and pyrazoles to the core 9H-Carbazole-3-carboxylic acid structure significantly influences the biological activity of the resulting derivatives. [] This highlights the importance of Structure-Activity Relationship (SAR) studies in medicinal chemistry to optimize the desired biological effects.
Q4: Besides antimicrobial applications, are there other potential uses for 9H-Carbazole-3-carboxylic acid and its derivatives?
A: Research indicates that a novel organotin(IV) complex incorporating 9-hexyl-9H-carbazole-3-carboxylic acid has been synthesized and characterized. [] While the specific application of this complex isn't detailed in the provided abstract, the synthesis and characterization suggest ongoing research into potential applications beyond antimicrobial activity.
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